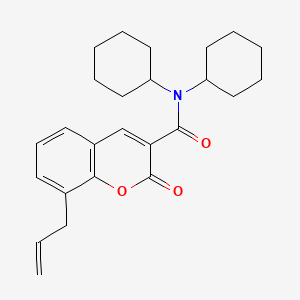

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide, commonly known as DMBA, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzothiazole derivatives and has been found to have various biological and biochemical effects. The purpose of

Scientific Research Applications

Synthesis and Properties of Polyamides

Research has been conducted on the synthesis and properties of ortho-linked polyamides derived from compounds related to 4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide. These studies focus on creating polyamides with flexible main-chain ether linkages and ortho-phenylene units, resulting in materials with high thermal stability and solubility in polar solvents. Such polyamides exhibit useful levels of thermal stability, with high glass transition temperatures and the ability to form transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

Radical Dimerization Reactions

Another study presents a method for the radical dimerization of primary thioamides and selenoamides using tert-butyl nitrite, offering a simple and efficient approach to synthesize 1,2,4-thiadiazoles and selenadiazoles. This work highlights the chemical reactivity and potential applications of tert-butyl and related derivatives in facilitating radical dimerization reactions at room temperature (Chauhan et al., 2018).

Organic Magnetic Materials

A study on benzimidazole-based organic magnetic materials synthesized derivatives including 4-tert-butyl and 5,6-dimethyl substitutions. These compounds exhibit antiferromagnetic exchange coupling due to N−H hydrogen bond donors and N−O acceptors, showing potential applications in the development of organic magnetic materials (Ferrer et al., 2001).

Mosquito-larvicidal and Antibacterial Properties

Research into the synthesis of novel thiadiazolotriazin-4-ones, including tert-butyl derivatives, has demonstrated moderate mosquito-larvicidal and antibacterial activities. Among these derivatives, specific compounds showed relatively high larvicidal activity against malaria vectors and broad-spectrum antibacterial activity against Gram-positive and Gram-negative species (Castelino et al., 2014).

Corrosion Inhibitors

In the field of corrosion science, benzothiazole derivatives, including structures related to 4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide, have been synthesized to study their effect as corrosion inhibitors for steel in acidic solutions. These inhibitors have shown high efficiency, providing insights into their potential industrial applications (Hu et al., 2016).

properties

IUPAC Name |

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-12-6-11-16-17(13(12)2)21-19(24-16)22-18(23)14-7-9-15(10-8-14)20(3,4)5/h6-11H,1-5H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODALFNOZKLLNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2938995.png)

![1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2939012.png)

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2939013.png)

![Ethyl 5-[3-(dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2939015.png)